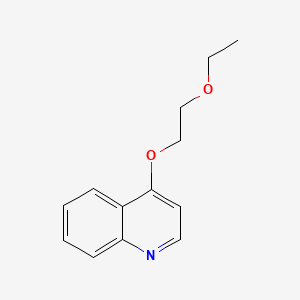

4-(2-Ethoxyethoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-(2-ethoxyethoxy)quinoline |

InChI |

InChI=1S/C13H15NO2/c1-2-15-9-10-16-13-7-8-14-12-6-4-3-5-11(12)13/h3-8H,2,9-10H2,1H3 |

InChI Key |

VZBKVFSCIKCRGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Ethoxyethoxy Quinoline

Established Synthetic Pathways for the Derivatization of 4-(2-Ethoxyethoxy)quinoline

The synthesis and derivatization of this compound are primarily built upon foundational reactions of the quinoline (B57606) scaffold. Key strategies involve either constructing the quinoline ring with the desired substitution pattern in place or functionalizing a pre-formed quinoline nucleus.

Regioselective Functionalization of the Quinoline Nucleus at the C-4 Position

The functionalization of the quinoline ring is a cornerstone of its chemistry. While direct C-H functionalization of an existing 4-alkoxyquinoline is complex, the regioselectivity can be controlled through various methods, often by activating the quinoline ring or using specific reagents. The C-4 position is electronically distinct and can be targeted for substitution.

Transition metal-catalyzed C-H activation represents a powerful tool for introducing new functional groups. nih.gov For instance, palladium-catalyzed reactions on quinoline N-oxides can direct functionalization to the C2 position, while other catalytic systems can target different sites. mdpi.com A particularly versatile method involves the use of magnesium-based reagents. The combination of Br/Mg exchange reactions and direct magnesiations allows for a highly regioselective functionalization sequence, enabling the introduction of substituents at the C-4, C-3, and C-2 positions. nih.gov The use of mixed lithium-magnesium intermediates has also proven effective for preparing functionalized quinolines under mild conditions. durham.ac.uk The electronic nature of the 4-(2-Ethoxyethoxy) group, being an electron-donating alkoxy substituent, would influence the reactivity and regioselectivity of subsequent electrophilic aromatic substitution reactions, although specific studies on this derivative are not prevalent.

Etherification Strategies for the 2-Ethoxyethoxy Side Chain Introduction

The introduction of the 2-ethoxyethoxy side chain is most commonly achieved through the etherification of a 4-hydroxyquinoline (B1666331) precursor. 4-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolone, and serves as a versatile intermediate. nih.govresearchgate.net Two primary pathways are established for this transformation:

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline (B167314) : A common and direct method involves the reaction of a 4-chloroquinoline with the alcohol, 2-(2-ethoxyethoxy)ethanol. wikipedia.orgnist.govchemnet.com The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. The highly electrophilic C-4 position of 4-chloroquinoline is susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. frontiersin.orgglobethesis.com This strategy is widely used for preparing various 4-alkoxyquinolines.

O-alkylation of 4-Hydroxyquinoline : An alternative and frequently used strategy is the Williamson ether synthesis, involving the O-alkylation of 4-hydroxyquinoline. acs.orgnih.gov In this method, 4-hydroxyquinoline is treated with a strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. acs.orgnih.gov This intermediate then reacts with an appropriate alkylating agent, such as 1-bromo-2-(2-ethoxyethoxy)ethane, to yield the final product. This method is effective for creating a wide array of 4-alkoxyquinolines with diverse side chains. acs.orgnih.gov

| Precursor | Reagent | Base/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxyquinoline | 1,3-Dibromopropane | Cs₂CO₃, NaI | Acetonitrile | 25 °C, 24 h | 4-(3-Bromopropoxy)quinoline | acs.orgnih.gov |

| 4-(3-Bromopropoxy)quinoline | Substituted Anilines | K₂CO₃, NaI | Toluene | 110 °C, 48–72 h | 4-(3-(Arylamino)propoxy)quinoline Analogues | nih.gov |

| 4-Chloroquinoline | Alkylamines | None (Amine as solvent) | Solvent-free | >120 °C, >24 h | 4-Alkylaminoquinolines | frontiersin.org |

Multi-Component Reactions for Quinoline Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing the core quinoline scaffold from simple, readily available starting materials. mdpi.com These one-pot reactions allow for the rapid assembly of complex molecules, often with high yields and operational simplicity. nih.gov While MCRs may not directly yield this compound, they are instrumental in synthesizing key precursors like 4-hydroxyquinolines.

For example, certain MCRs involving anilines, aldehydes, and activated methylene (B1212753) compounds can be designed to produce substituted 4-hydroxyquinolines. rsc.orgnih.gov An electrochemically induced MCR of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been shown to produce complex fused quinoline scaffolds, demonstrating the power of MCRs in generating structural diversity. nih.gov Once the 4-hydroxyquinoline scaffold is assembled via an MCR, it can be readily converted to the desired 4-alkoxy derivative using the etherification strategies described previously.

Innovations in Green Chemistry and Sustainable Synthesis of this compound Analogues

The principles of green chemistry have significantly influenced the development of synthetic routes for quinoline derivatives, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govnih.gov

Catalytic Systems for Enhanced Reaction Efficiency

Modern organic synthesis increasingly relies on catalysts to improve reaction rates, yields, and selectivity under milder conditions. In the context of quinoline synthesis, a variety of advanced catalytic systems have been developed.

Nanocatalysts : Nanoparticle-based catalysts, such as those derived from iron (Fe₃O₄) or titanium (TiO₂), have emerged as highly efficient, reusable, and environmentally friendly options for synthesizing quinolines. nih.govresearchgate.netacs.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. These catalysts have been successfully employed in classic quinoline syntheses like the Friedländer annulation. nih.gov

Homogeneous and Heterogeneous Catalysts : A broad range of metal-based catalysts (e.g., Pd, Cu, Co, Ni) are used for various transformations, including cross-coupling and C-H activation reactions. nih.govrsc.orgmdpi.com Heterogeneous catalysts, such as zeolites and montmorillonite (B579905) K10 clay, offer advantages in terms of easy separation from the reaction mixture and potential for recycling, making them suitable for more sustainable processes. rsc.orgmdpi.comresearchgate.net

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Friedländer Annulation | Fe₃O₄@SiO₂-SO₃H Nanoparticles | High yields, short reaction times, catalyst reusability, solvent-free conditions. | nih.gov |

| Cyclization | Hβ Zeolite | Heterogeneous, reusable, solvent-free conditions. | rsc.org |

| Dehydrogenative Coupling | Co(II) Complex | Atom-economical, phosphine-free. | rsc.org |

| Friedländer Synthesis | Nafion NR50 | Reusable solid acid, microwave conditions, green solvent (ethanol). | mdpi.com |

Solvent-Free and Atom-Economical Protocols

To minimize environmental impact, significant efforts have been directed towards developing solvent-free and atom-economical synthetic methods.

Solvent-Free Reactions : Conducting reactions without a solvent reduces volatile organic compound (VOC) emissions and simplifies product purification. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts like zeolites. rsc.orgrsc.org For instance, a one-step cyclization to prepare 2,4-disubstituted quinolines has been demonstrated using Hβ zeolite as a catalyst in the absence of any solvent. rsc.org

Atom-Economical Protocols : Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of atoms from the starting materials into the final product. MCRs are inherently atom-economical. nih.gov Other strategies include dehydrogenative coupling reactions, which form bonds by releasing hydrogen gas as the only byproduct, and cycloaddition reactions that incorporate all atoms of the reactants into the product. rsc.orgrsc.org A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst provides an atom-economical pathway that avoids transition metal catalysis. rsc.org

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of quinoline scaffolds, the core of this compound, has been significantly advanced by the adoption of flow chemistry and continuous synthesis methodologies. These approaches offer substantial improvements over traditional batch processing, including enhanced safety, better heat and mass transfer, increased reproducibility, and the potential for straightforward scalability. researchgate.netpolimi.it While specific literature detailing the continuous synthesis of this compound is not prevalent, the general principles and established protocols for quinoline synthesis are directly applicable.

Continuous flow processes for quinoline synthesis often adapt classic named reactions such as the Doebner-von Miller, Skraup, or Friedländer syntheses into a reactor setup. nih.gov For instance, a continuous flow system might involve pumping reactants, such as an aniline (B41778) derivative and a carbonyl compound, through heated coils or packed-bed reactors containing a catalyst. rsc.orgbohrium.com This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing byproduct formation. polimi.it

A notable example is the synthesis of 2-methylquinoline (B7769805) derivatives from nitroarenes and an ethanol/water system using a Ru–Fe/γ-Al2O3 catalyst in a fixed-bed flow reactor. rsc.orgbohrium.com This method highlights a green chemistry approach by using environmentally benign solvents and a heterogeneous catalyst under continuous conditions. rsc.org Another advanced technique involves a tandem photoisomerization-cyclization process in a continuous photochemical reactor, which can generate various substituted quinolines with high throughput. vapourtec.comresearchgate.net

The application of these principles to the synthesis of this compound would likely involve the reaction of a suitably substituted aniline with a three-carbon carbonyl-containing synthon under optimized flow conditions. The precise control afforded by flow chemistry would be particularly advantageous for managing the potentially exothermic nature of cyclization reactions and for enabling the safe use of reactive intermediates.

Table 1: Comparison of Batch vs. Flow Synthesis for Quinoline Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. polimi.it |

| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Smaller reaction volumes enhance safety; better heat dissipation. researchgate.net |

| Scalability | Often requires significant re-optimization for scale-up. | Scalability achieved by extending operational time ("scale-out"). researchgate.net |

| Efficiency | Can be time-consuming with lower space-time yields. | Higher throughput and potential for automation and integration. vapourtec.commit.edu |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Research Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization strategies focus on systematically modifying its three key components: the ethoxyethoxy side chain, the quinoline core, and the introduction of stereocenters.

The 4-position ethoxyethoxy side chain is a prime target for modification to explore its influence on properties such as solubility, metabolic stability, and target binding. Diversification strategies aim to understand the optimal length, flexibility, and functionality of this substituent.

Research on related quinoline derivatives has shown that altering the carbon linker lengths of alkoxy side chains can significantly impact biological activity. nih.gov For this compound, this could involve:

Chain Length Variation: Synthesizing analogues with shorter (e.g., methoxyethoxy) or longer (e.g., butoxyethoxy) ether chains to probe the size of the target's binding pocket.

Introduction of Functional Groups: The terminal ethyl group can be replaced with other functionalities to introduce new interactions. For example, replacing it with an aminooxy group yields a highly reactive nucleophile that can be conjugated with peptides or other biomolecules containing aldehyde or ketone groups. nih.gov

Altering Flexibility: Introducing rigidity or different conformational constraints by incorporating cyclic structures (e.g., piperidine, morpholine) within or at the terminus of the side chain. Studies on morpholine-bearing quinoline derivatives have demonstrated that such changes can profoundly affect inhibitory potency against enzymes like cholinesterases. nih.gov

Table 2: Potential Modifications of the Ethoxyethoxy Side Chain for SAR Studies

| Modification Strategy | Example Analogue Structure | Rationale |

|---|---|---|

| Varying Chain Length | 4-(2-Methoxyethoxy)quinoline | Probe steric limits of the binding site. |

| Terminal Functionalization | 4-(2-(2-Aminoethoxy)ethoxy)quinoline | Introduce hydrogen bonding or a point for conjugation. nih.gov |

| Introducing Rigidity | 4-(2-(Morpholinoethoxy))quinoline | Restrict conformational freedom to find optimal binding geometry. nih.gov |

| Isosteric Replacement | 4-(2-(Ethylthio)ethoxy)quinoline | Modify electronic properties and metabolic stability. |

Bioisosteric replacement is a powerful strategy used to modify a molecule's physicochemical properties—such as size, shape, and electron distribution—while retaining or enhancing its biological activity. nih.govpreprints.org This technique can improve potency, selectivity, or pharmacokinetic profiles. In the context of this compound, bioisosteric replacements can be applied to the quinoline nucleus itself.

Common bioisosteric replacements for the quinoline ring system include other bicyclic heteroaromatics. For example, replacing the quinoline core with a thienopyridine or thienopyrimidine scaffold has been explored for kinase inhibitors to determine if these changes allow the molecule to adopt a more favorable geometry for activity. mdpi.com Another approach involves replacing a carbon atom within the ring with a heteroatom (e.g., nitrogen, sulfur) to create isomeric structures like quinazolines or naphthyridines. nih.gov These modifications can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic susceptibility.

The introduction of substituents at various positions (e.g., 6- or 7-position) on the quinoline ring is another key derivatization strategy. Attaching groups like fluorine, methoxy, or imidazole-carboxamides has been shown to be critical for the antitumor activity of certain 4-phenoxyquinoline derivatives. nih.gov

The introduction of chirality can be crucial for enhancing the potency and selectivity of drug candidates. Chemo-enzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of biocatalysis, offers an efficient route to stereoselective analogues. northumbria.ac.ukresearchgate.net

While this compound itself is achiral, stereocenters can be introduced through derivatization, for instance, by adding chiral substituents to the side chain or the quinoline core. Enzymes, particularly oxidoreductases and hydrolases, can be employed to achieve high stereoselectivity.

Relevant enzymatic strategies for quinoline synthesis include:

Enzymatic Aromatization: Monoamine oxidases (MAO-N) have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. northumbria.ac.uk If a chiral center is present on a THQ precursor, this enzymatic oxidation can proceed with high selectivity.

Enzymatic Condensation: Lipases have been shown to catalyze condensation reactions, such as the Friedländer synthesis, to produce quinoline derivatives under mild conditions. researchgate.net By using a chiral substrate, it may be possible to achieve kinetic resolution or a stereoselective cyclization.

Biocatalytic Reduction: The reduction of a prochiral ketone on a quinoline derivative's side chain using ketoreductases can produce chiral alcohols with high enantiomeric excess, providing a key intermediate for further stereoselective synthesis.

These chemo-enzymatic approaches provide a sustainable and highly selective alternative to traditional chemical methods for producing single-enantiomer analogues for advanced SAR studies. northumbria.ac.uknih.gov

Structure Activity Relationship Sar Investigations and Molecular Recognition Principles of 4 2 Ethoxyethoxy Quinoline Analogues Non Clinical Context

Elucidation of Structural Determinants Governing Molecular Interactions at Receptors or Enzymes

Understanding how the structural features of 4-(2-ethoxyethoxy)quinoline analogues influence their binding to receptors or enzymes is fundamental for rational drug design.

The quinoline (B57606) ring system is a critical pharmacophore that establishes key interactions with biological targets. The conformation of this bicyclic system and the position of its substituents are paramount for binding affinity. For instance, in a series of quinoline-2-carboxamides, the substitution pattern on the quinoline ring was found to be a crucial determinant of binding affinity to the translocator protein (TSPO). rsc.org Similarly, for inhibitors of the p47phox-p22phox protein-protein interaction, the position of a piperazine (B1678402) substituent on the quinoline ring significantly influenced binding, with substitution at position 4 being favored over position 2. dtu.dk

The electronic properties of the quinoline nucleus, influenced by substituents, also play a vital role. For example, the presence of a 7-chloro group in some 4-substituted quinolines is considered optimal for certain activities. pharmacy180.com The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor or participate in coordination with metal ions in metalloenzymes, further anchoring the ligand in the binding pocket. nih.gov The planarity of the quinoline system allows for favorable π-π stacking interactions with aromatic amino acid residues in a protein's active site, a common feature in ligand-receptor recognition. nih.gov

The 2-ethoxyethoxy group at the 4-position of the quinoline core introduces a flexible, hydrophilic side chain that can significantly influence ligand-target specificity and pharmacokinetic properties. This moiety can engage in hydrogen bonding with amino acid residues through its ether oxygen atoms. The flexibility of the ethoxyethoxy chain allows it to adopt various conformations, enabling an induced-fit mechanism within the binding site.

Molecular recognition of quinoline analogues is governed by a combination of hydrophobic and electronic interactions. The aromatic quinoline core contributes significantly to hydrophobic interactions with nonpolar regions of a binding site. nih.gov For example, in the case of BODIPY-caged resiquimod, the 2-ethoxymethyl substituent projects into a small hydrophobic pocket. nih.gov

| Interaction Type | Structural Moiety | Potential Interacting Residues |

| Hydrophobic Interactions | Quinoline Ring, Ethyl group of the ethoxyethoxy chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Quinoline Nitrogen, Ether Oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Quinoline Ring | Arginine, Lysine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org This approach is invaluable for predicting the activity of novel compounds and guiding molecular design.

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. mdpi.com For this compound analogues, this would involve synthesizing a library of related compounds and evaluating their binding affinities for a specific target. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Once the descriptors are generated, a mathematical model is built using statistical methods to correlate the descriptors with the observed biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds. The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation techniques. researchgate.net

Various statistical and machine learning methods are employed in QSAR modeling. Traditional methods include multiple linear regression (MLR). turkjps.org However, with the increasing complexity of datasets, more advanced machine learning algorithms are now commonly used. plos.org These include:

k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset. nih.gov

Decision Trees (DT): These models create a tree-like structure of decisions based on descriptor values to predict activity. nih.gov

Neural Networks (NN): Inspired by the human brain, neural networks can model highly complex and non-linear relationships between structure and activity. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Gradient Boosting (GB): An ensemble learning technique that builds a strong predictive model by combining several weak models. nih.gov

These machine learning approaches can often capture intricate SAR trends that are not apparent from simple linear models, leading to more accurate predictions and a deeper understanding of the molecular features driving biological activity. researchgate.net The application of these methods to this compound analogues could accelerate the discovery of new lead compounds with desired properties. nih.gov

| Machine Learning Method | Brief Description | Potential Application for this compound Analogues |

| k-Nearest Neighbors (kNN) | Predicts activity based on the average activity of the 'k' most similar compounds. | Useful for initial screening and identifying close analogues with potentially high activity. |

| Decision Trees (DT) | Creates a flowchart-like structure to predict activity based on a series of rules. | Can help in understanding which specific structural features are most critical for binding. |

| Neural Networks (NN) | A complex, layered network of nodes that can model highly non-linear relationships. | Can capture complex SARs that are not immediately obvious. |

| Support Vector Machines (SVM) | Finds the optimal boundary to separate compounds with high and low activity. | Effective for classification tasks, such as identifying active vs. inactive compounds. |

| Gradient Boosting (GB) | Builds a powerful model by sequentially adding and correcting simple models. | Often provides high predictive accuracy for diverse datasets. |

Pharmacophore Modeling and Ligand-Based Design for Research Probes

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comresearchgate.net The specific analogue, this compound, serves as a valuable starting point for fragment-based discovery and the rational design of targeted research probes. dtu.dk Ligand-based design methodologies, which utilize the structural information of known active molecules, are instrumental in developing predictive models to guide the synthesis of new compounds with enhanced properties. mdpi.comnih.gov

Identification of Key Features for Specific Molecular Interactions

The process of pharmacophore modeling identifies the essential spatial and electronic features of a molecule required for its interaction with a specific biological target. For derivatives of this compound, several key structural components are crucial for molecular recognition.

The quinoline core itself is a primary feature, providing a rigid aromatic structure capable of participating in various non-covalent interactions, such as π-π stacking. dtu.dk Structure-activity relationship (SAR) studies on quinoline derivatives consistently highlight the importance of substitution patterns on the ring system for determining interaction specificity and affinity. researchgate.netnih.govnih.gov

In the case of this compound, the substituent at the C4 position is a critical determinant of its properties. The flexible 2-ethoxyethoxy chain can influence solubility, conformational freedom, and the ability to form hydrogen bonds. This ether linkage allows the molecule to present a hydrogen bond acceptor (the ether oxygens) and a hydrophobic ethyl group, features that can be fine-tuned to optimize interactions within a target's binding pocket.

Research in fragment-based discovery has utilized this compound as a fragment hit for developing inhibitors of the p47phox-p22phox protein-protein interaction. dtu.dk In these studies, the quinoline scaffold was identified as a key binding element. The SAR investigation revealed that modifications to this core structure directly impact binding affinity, underscoring the importance of the quinoline moiety and its substitution pattern. For instance, while some analogues retained binding activity, others lost the ability to bind, demonstrating the sensitivity of the molecular interaction to subtle structural changes. dtu.dk

Table 1: Key Molecular Features of this compound Analogues for Molecular Recognition

| Molecular Feature | Role in Molecular Interaction | Source |

| Quinoline Scaffold | Provides a rigid, aromatic core for π-stacking and other hydrophobic interactions. Acts as a foundational structure for substituent placement. | dtu.dk |

| Nitrogen Atom (N1) | Can act as a hydrogen bond acceptor or participate in metal coordination, influencing the orientation within a binding site. | mdpi.comresearchgate.net |

| C4-Ether Linkage | The oxygen atom serves as a key hydrogen bond acceptor. The linkage provides conformational flexibility. | dtu.dk |

| Ethoxyethoxy Chain | Modulates solubility and lipophilicity. The terminal ethyl group can engage in hydrophobic interactions, while the ether oxygens can form hydrogen bonds. | dtu.dk |

| Benzo Portion of Ring | Substitution on this part of the quinoline ring can significantly alter electronic properties and steric profile, affecting binding affinity and selectivity. | nih.gov |

Design of Novel Research Scaffolds based on this compound Architecture

The this compound structure is not just a standalone probe but also a versatile architectural base for constructing more complex and potent research tools. researchgate.net The principles of ligand-based design allow for the rational evolution of this initial fragment into novel scaffolds with improved characteristics.

A key strategy involves the dimerization or hybridization of the quinoline scaffold. In the development of p47phox inhibitors, a dimeric compound was created based on the initial quinoline fragment hits. This novel dimeric scaffold demonstrated a potent ability to inhibit the target protein-protein interaction, a feat the monomeric fragments could not achieve as effectively. dtu.dk This illustrates a successful design principle: linking two lower-affinity fragments can create a high-avidity ligand whose binding potency is significantly greater than the sum of its parts.

Another approach involves using the this compound architecture as a core to which other functional moieties are attached. This modular design can produce hybrid molecules or probes for specific applications. nih.govsnmjournals.org For example, the quinoline scaffold can be conjugated to fluorescent dyes to create probes for bioimaging or linked to reactive groups to map binding sites. semanticscholar.org The 2-ethoxyethoxy chain is particularly amenable to modification, allowing for the attachment of various linkers or functional groups without disrupting the core quinoline's primary binding interactions.

The design of such novel scaffolds relies heavily on understanding the initial SAR data. For instance, knowing which positions on the quinoline ring are tolerant of substitution allows researchers to append other molecular components to create bifunctional or multi-target agents. nih.govmdpi.com

Table 2: Research Findings on Scaffolds Derived from Quinoline Fragments

| Original Scaffold/Fragment | Design Strategy | Resulting Novel Scaffold | Key Finding | Source |

| Quinoline Fragment | Dimerization | Dimeric Quinoline Compound | Potently inhibited the p47phoxSH3A−B−p22phox interaction with a Ki of 20 μM. | dtu.dk |

| 4-Hydroxy-2-quinolinone | Hybridization with Cinnamic/Benzoic Acid | Quinolone-Carboxamide Hybrids | Compounds exhibited significant LOX inhibitory activity (IC50 = 10 μM). | mdpi.com |

| 4-(2-fluorophenoxy)quinoline | Addition of linker and side chain | 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives with α-acyloxycarboxamide linker | Compound 10m showed potent inhibitory activities against multiple cancer cell lines (IC50 ~0.14-0.42 μM). | nih.gov |

| 2-phenylquinoline | Hybridization with Chalcone | Quinoline-Chalcone Derivatives | Compound 12e exhibited excellent inhibitory potency against MGC-803 cells (IC50 = 1.38 µM). | mdpi.com |

Mechanistic Investigations into the Biochemical and Chemical Reactivity of 4 2 Ethoxyethoxy Quinoline

Enzymatic Inhibition and Modulation Mechanisms at the Molecular Level

The interaction of 4-(2-Ethoxyethoxy)quinoline with enzymes is a key area of its biochemical profile. Investigations have centered on its ability to inhibit enzymatic functions by disrupting essential protein-protein interactions.

Kinetic analyses have been instrumental in quantifying the binding affinity of this compound for its protein targets. In a notable study, the compound was identified as a fragment hit against the tandem SH3 domain of p47phox (p47phoxSH3A-B), a critical component of the NADPH oxidase 2 (NOX2) enzyme complex. dtu.dk The NOX2 complex is involved in the generation of reactive oxygen species, and the interaction between its p47phox and p22phox subunits is essential for its activation. dtu.dk

Fragment-based screening using fluorescence polarization (FP) and a thermal shift assay (TSA) identified this compound as an inhibitor of the p47phox-p22phox protein-protein interaction. dtu.dk The binding affinity (KD) was determined by these methods and validated using surface plasmon resonance (SPR). dtu.dk The compound was found to bind to p47phoxSH3A-B and compete with a peptide derived from p22phox. dtu.dk

Table 1: Kinetic Analysis of this compound Binding to p47phoxSH3A-B

| Assay Method | Measured Parameter | Value | Target | Reference |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | KD | ~400-800 µM (Range for initial hits) | p47phoxSH3A-B | dtu.dk |

| Thermal Shift Assay (TSA) | Binding Validation | Confirmed | p47phoxSH3A-B | dtu.dk |

| Surface Plasmon Resonance (SPR) | Binding Validation | Confirmed | p47phoxSH3A-B | dtu.dk |

These kinetic studies provide quantitative evidence of the direct interaction between this compound and its target protein, forming the basis for understanding its inhibitory mechanism. dtu.dk The study further led to the chemical optimization of this fragment, resulting in a more potent dimeric inhibitor with a Ki of 20 μM. dtu.dk

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary active site, represents a sophisticated mechanism for controlling protein function. uniroma1.itgoogle.com While direct allosteric modulation studies specifically for this compound are not extensively detailed in the available literature, the broader class of quinoline (B57606) derivatives has been shown to act as allosteric modulators for various protein targets.

For instance, certain quinoline-based compounds have been identified as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA), an enzyme crucial for calcium homeostasis. nih.gov These modulators were found to bind to a site near the enzyme's ATP binding pocket, suggesting a mechanism of accelerating the catalytic cycle. nih.gov In another example, a series of 2,4-disubstituted quinolines were developed as allosteric enhancers for the adenosine (B11128) A3 receptor. universiteitleiden.nl These compounds were found to decrease the dissociation rate of the natural agonist, thereby enhancing its effect without having intrinsic activity themselves. universiteitleiden.nl

These findings suggest that the quinoline scaffold is capable of participating in allosteric interactions. The inhibition of the p47phox-p22phox interaction by this compound could potentially involve allosteric mechanisms, whereby its binding to one part of the p47phox tandem SH3 domain induces a conformational change that prevents the binding of p22phox at a separate interface. dtu.dk However, further detailed structural and functional studies are required to definitively characterize the nature of this inhibition as orthosteric or allosteric.

Determining the three-dimensional structure of a ligand-protein complex is crucial for understanding the precise molecular interactions that govern its biological activity. Co-crystallization followed by X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for obtaining high-resolution structural insights. technologynetworks.comnih.govfrontiersin.org These methods can reveal the exact binding site, the orientation of the ligand within the pocket, and the specific hydrogen bonds, hydrophobic interactions, and other forces at play. technologynetworks.com

Cryo-EM, in particular, is advantageous for studying large, flexible, or multi-protein complexes that are often difficult to crystallize. nih.govnih.gov It allows for the visualization of proteins in their near-native state, which can provide critical information about different conformational states and dynamic processes. technologynetworks.comnih.gov

Despite the utility of these techniques, a search of the current scientific literature did not yield any published co-crystal or cryo-EM structures of this compound bound to a protein target. The elucidation of such a structure, for example with the p47phoxSH3A-B domain, would be invaluable. It would confirm the binding site suggested by mutagenesis and competition assays and provide a detailed blueprint for the rational design of more potent and selective inhibitors based on the this compound scaffold. dtu.dk

Receptor Binding and Activation/Antagonism Mechanisms at the Molecular Level

Beyond enzymatic inhibition, quinoline derivatives are known to interact with various cell surface and intracellular receptors, acting as agonists, antagonists, or modulators.

The binding of a ligand to a receptor is a dynamic process that often induces conformational changes in the receptor, initiating a signaling cascade. biologicalmodeling.org For this compound, its interaction with the p47phox subunit can be viewed as a ligand-target interaction that prevents a subsequent binding event required for enzyme activation. dtu.dk The binding of p47phox to p22phox is known to be dependent on a conformational change in p47phox, and inhibitors like this compound act by preventing this functional protein-protein interaction. dtu.dk

Studies on other quinoline derivatives provide further insight into potential receptor interaction dynamics. For example, research on 1,4-disubstituted aromatic piperidines/piperazines acting on the dopamine (B1211576) D2 receptor revealed that the quinoline ring of a ligand molecule was crucial for interacting with a specific hydrophobic pocket, which was a key determinant for G protein-biased signaling. mdpi.com Similarly, studies of allosteric enhancers for the adenosine A3 receptor used radioligand kinetic dissociation assays to show that quinoline-based modulators could slow the dissociation of the primary agonist, demonstrating a direct impact on ligand-receptor dynamics. universiteitleiden.nl Another quinoline derivative, RS-016, was shown to have a high binding affinity (Ki = 0.7 nM) for the cannabinoid receptor type 2 (CB2). nih.gov Such high-affinity binding implies specific and stable interactions that modulate receptor function. nih.gov These examples highlight the capacity of the quinoline structure to engage in specific interactions that alter receptor conformation and dynamics.

Cell-free assays are essential tools for dissecting the molecular mechanisms of a compound's activity without the complexity of a cellular environment. These systems allow for the direct study of a ligand's interaction with its purified target. nih.gov

In the investigation of this compound as an inhibitor of the NOX2 enzyme complex, several cell-free assays were employed to interrogate its mechanism. dtu.dk

Fluorescence Polarization (FP) Inhibition Assay: This assay was central to the discovery and characterization of this compound. A fluorescently labeled peptide derived from the p22phox protein was used as a probe. dtu.dk The ability of this compound to displace this probe from the p47phoxSH3A-B domain was measured as a decrease in polarization, directly demonstrating its ability to inhibit the protein-protein interaction in a competitive manner. dtu.dk

Surface Plasmon Resonance (SPR): SPR was used as an orthogonal method to validate the binding interaction. In this assay, the target protein p47phoxSH3A-B was immobilized on a sensor chip, and the binding of this compound was measured in real-time. dtu.dk This technique confirmed the direct binding and allowed for further characterization of the interaction kinetics. dtu.dk

Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. The binding of this compound to p47phoxSH3A-B was confirmed with this method, providing further evidence of a direct molecular interaction. dtu.dk

These cell-free system interrogations were critical in establishing that the molecular mechanism of this compound involves the direct binding to the p47phox subunit, leading to the inhibition of its interaction with p22phox, which is the initiating step in the activation of the NOX2 enzyme signaling pathway. dtu.dk

Table of Mentioned Compounds

Fundamental Chemical Reaction Mechanisms of this compound

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its constituent quinoline ring system and the influence of the 4-position ethoxyethoxy substituent. The quinoline core is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape: the benzene ring portion is generally susceptible to electrophilic attack, while the pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is more prone to nucleophilic attack.

The substituent at the C4-position, an alkoxy group, significantly modulates this reactivity. The oxygen atom of the ether linkage acts as an electron-donating group (EDG) through resonance (+M effect), which enriches the electron density of the entire aromatic system. This activation particularly influences the ortho and para positions relative to the substituent. Consequently, this makes the benzene ring (positions C5 to C8) even more susceptible to electrophilic substitution and can influence the regiochemistry of such reactions.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions of this compound is crucial for predicting product outcomes and optimizing reaction conditions. Mechanistic studies, often on analogous substituted quinolines, have identified several key types of intermediates, including carbocationic complexes in electrophilic substitutions and dipolar adducts in cycloadditions.

Electrophilic Aromatic Substitution Intermediates: A foundational reaction pathway for quinolines is electrophilic aromatic substitution, which typically occurs on the more electron-rich carbocyclic (benzene) ring. For 4-alkoxyquinolines, the substituent directs incoming electrophiles primarily to the C5 and C7 positions. The reaction proceeds through a high-energy carbocationic intermediate known as a sigma complex or Wheland intermediate. The stability of this transition state and intermediate is a key determinant of the reaction's rate and regioselectivity. The electron-donating 4-alkoxy group helps to stabilize the positive charge in the sigma complex through resonance, thereby facilitating the substitution.

Recent metal-free methods have achieved highly regioselective halogenation at the C5 position of 8-substituted quinolines, including alkoxy quinolines, proceeding through such electrophilic substitution pathways. rsc.orgrsc.org The reaction is believed to involve the formation of a Wheland intermediate, where the positive charge is delocalized across the ring system and stabilized by the existing substituents.

Table 1: Predicted Regioselectivity and Intermediates in Electrophilic Attack on this compound

| Reaction Type | Target Position | Intermediate Type | Influence of 4-(2-Ethoxyethoxy) Group |

| Halogenation | C5, C7 | Sigma Complex (Wheland Intermediate) | Electron-donating; stabilizes the carbocationic intermediate. |

| Nitration | C5, C8 | Sigma Complex (Whelando Intermediate) | Activating and directing; enhances rate of attack on the benzene ring. |

| Friedel-Crafts | C5, C8 | Sigma Complex (Wheland Intermediate) | Strong activation of the benzene ring toward electrophilic attack. |

Cycloaddition Intermediates: In addition to substitution reactions, the quinoline ring can participate in cycloaddition reactions. A metal-free annulation reaction between quinolines and trifluoroacetylacetylenes in the presence of water has been shown to proceed stereoselectively. rsc.org The proposed mechanism involves the initial formation of a 1,3-dipolar adduct as a key intermediate. rsc.org This zwitterionic species results from the nucleophilic attack of the quinoline nitrogen onto the electron-deficient alkyne. rsc.org This intermediate is not typically isolated but undergoes a subsequent intramolecular cyclization involving the trifluoroacetyl group and a molecule of water to form the final stable oxazinoquinoline product. rsc.org The geometry and stability of this dipolar intermediate and the subsequent cyclization transition state dictate the high stereoselectivity of the reaction. rsc.org

Studies on Stereoselectivity and Regioselectivity in Reactions

The substitution pattern of the quinoline ring is a critical factor in controlling the outcome of chemical transformations. The 4-(2-ethoxyethoxy) group exerts a powerful directing effect, leading to high regioselectivity, while the rigid heterocyclic structure can serve as a scaffold for stereoselective reactions.

Regioselectivity:

The control of reaction site, or regioselectivity, is paramount in the synthesis of functionalized quinolines. In the case of this compound, the alkoxy group is a strong ortho-, para-director, activating the benzene ring for electrophilic substitution. However, due to the fused ring system, the primary positions for electrophilic attack are C5 and C8.

An operationally simple and metal-free protocol has been developed for the remote C–H halogenation of 8-substituted quinolines, which has been successfully applied to alkoxy quinolines. rsc.orgrsc.org This method uses inexpensive trihaloisocyanuric acid as the halogen source and achieves exceptionally high regioselectivity for the C5 position, even when other positions are sterically and electronically available. rsc.orgrsc.org This demonstrates a powerful method for functionalizing a geometrically inaccessible C-H bond, driven by the inherent electronic properties of the substituted quinoline system. rsc.org

Table 2: Research Findings on Regioselective C5-Halogenation of Substituted Quinolines

| Substrate (8-Substituent) | Halogenating Agent | Product | Yield | Reference |

| 8-(Methoxy)quinoline | TCCA (Trichloroisocyanuric acid) | 5-Chloro-8-methoxyquinoline | 94% | rsc.org |

| 8-(Methoxy)quinoline | TBCA (Tribromoisocyanuric acid) | 5-Bromo-8-methoxyquinoline | 95% | rsc.org |

| 8-(Trifluoromethoxy)quinoline | TCCA | 5-Chloro-8-(trifluoromethoxy)quinoline | 91% | rsc.org |

| N-(Quinolin-8-yl)acetamide | TCCA | 5-Chloro-N-(quinolin-8-yl)acetamide | 98% | rsc.org |

The regioselectivity of C-H functionalization on the pyridine ring is also a subject of intense study. For quinoline N-oxides, direct C2-functionalization is common. mdpi.com The electronic properties of substituents on the benzene ring have a strong influence; electron-donating groups, such as an alkoxy group, at the C6 position have been observed to reduce the reactivity of the C2-H bond in quinoline N-oxide. mdpi.com This suggests the 4-alkoxy group in this compound would similarly influence the reactivity of the pyridine ring.

Stereoselectivity:

While this compound is achiral, it can undergo reactions that create new stereogenic centers. Achieving control over the spatial arrangement of atoms in the product (stereoselectivity) is a significant synthetic challenge.

A notable example is the metal-free annulation reaction of various quinolines with aryltrifluoroacetylacetylenes and water. rsc.org This reaction proceeds at room temperature or below to create complex trifluoromethyl-substituted 1,3-oxazinoquinolines with approximately 100% diastereoselectivity. rsc.org The reaction creates two new stereocenters with a specific relative configuration (3R,4aR). rsc.org This high degree of stereocontrol is attributed to a highly ordered transition state during the intramolecular cyclization of the 1,3-dipolar intermediate. rsc.org The specific geometry of this intermediate likely forces the subsequent ring-closing step to occur from a specific face, leading to the formation of a single diastereomer.

Table 3: Stereoselective Annulation of Quinolines with Acetylenes

| Quinoline Reactant | Acetylene Reactant | Product Configuration | Yield | Reference |

| Quinoline | 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | (3R,4aR)-3-Methyl-2-phenyl-3-(trifluoromethyl)-2,3-dihydro- mdpi.comresearchgate.netoxazino[3,4-a]quinolin-1-ol | 99% | rsc.org |

| 6-Methylquinoline | 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | (3R,4aR)-8-Methyl-3-methyl-2-phenyl-3-(trifluoromethyl)-2,3-dihydro- mdpi.comresearchgate.netoxazino[3,4-a]quinolin-1-ol | 99% | rsc.org |

| Isoquinoline | 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | (2R,11bR)-2-Methyl-1-phenyl-2-(trifluoromethyl)-1,2-dihydro- mdpi.comresearchgate.netoxazino[3,2-b]isoquinolin-4-ol | 63% | rsc.org |

Computational and Theoretical Chemistry Studies of 4 2 Ethoxyethoxy Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules. For 4-(2-Ethoxyethoxy)quinoline, these methods can elucidate its geometry, electronic properties, and predict its spectroscopic behavior, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and various electronic properties of chemical compounds. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be utilized to predict key structural and electronic parameters. ontosight.ai The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of the distribution of electron density within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. The ethoxyethoxy side chain, with its oxygen atoms, is expected to be an electron-rich region, while the quinoline (B57606) ring system will exhibit a more complex distribution of charge.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Value |

| Total Energy | Value a.u. |

| Dipole Moment | Value Debye |

| C-O (ether) Bond Length | ~1.43 Å |

| C-N (quinoline) Bond Length | ~1.37 Å |

| C-O-C Bond Angle | ~112° |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring and the oxygen atoms of the ethoxyethoxy chain, while the LUMO would be distributed over the aromatic system. The HOMO-LUMO gap can be used to predict the compound's reactivity in various chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined through specific FMO analysis.

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, characteristic signals for the aromatic protons of the quinoline ring and the methylene (B1212753) protons of the ethoxyethoxy side chain would be predicted. dtu.dk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the compound. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the quinoline chromophore.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, corresponding to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the C-O-C stretching of the ether linkages and the C=N stretching of the quinoline ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.0 - 8.8 |

| ¹³C NMR | Chemical Shift (ppm) - Quinoline C | 110 - 150 |

| UV-Vis | λmax (nm) | ~280, ~320 |

| IR | Wavenumber (cm⁻¹) - C-O Stretch | ~1100 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups.

Molecular Dynamics and Docking Simulations for Molecular Recognition

Molecular dynamics (MD) and docking simulations are powerful tools for studying how a molecule like this compound might interact with biological macromolecules, such as proteins. These methods are crucial in fields like drug discovery.

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. For this compound, docking studies could be performed against a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway. The simulation would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site. The docking score and predicted binding energy provide an estimate of the binding affinity.

Table 4: Hypothetical Docking Simulation Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score | Value |

| Predicted Binding Energy (kcal/mol) | Value |

| Key Interacting Residues | e.g., Leu, Val, Phe |

| Hydrogen Bonds | e.g., with backbone C=O or N-H |

Note: The values in this table are illustrative and would depend on the specific protein target and docking software used.

Conformational Sampling and Free Energy Perturbation Calculations

The ethoxyethoxy side chain of this compound provides significant conformational flexibility. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers in different environments (e.g., in solution or within a protein binding pocket).

Free energy perturbation (FEP) is a more rigorous computational method that can provide more accurate calculations of the binding free energy of a ligand to a protein. FEP simulations involve gradually transforming the ligand into another molecule (or into nothing) within the binding site and in solution, allowing for a precise calculation of the free energy difference, which corresponds to the binding affinity. These calculations are computationally intensive but offer a higher level of accuracy than standard docking scores.

Simulation of Solvent Effects on Molecular Behavior

The chemical environment plays a crucial role in determining the behavior of a molecule, and for this compound, the solvent can influence everything from its conformational stability to its reactivity. Molecular dynamics (MD) simulations are a particularly powerful tool for investigating these solvent effects. nih.gov111.68.96 In an MD simulation, the movements of the atoms of both the solute (this compound) and the surrounding solvent molecules are calculated over time, providing a detailed picture of their interactions. nih.gov

Several models can be employed to simulate the solvent. Explicit solvent models treat each solvent molecule individually, offering a highly detailed and accurate representation of the solvent environment. mdpi.com For instance, a simulation of this compound in a box of water molecules would explicitly model the hydrogen bonds and van der Waals interactions between the quinoline derivative and the water. nih.gov Analysis of such a simulation could involve calculating the radial distribution function , which describes how the density of solvent molecules varies as a function of distance from a particular atom on the this compound molecule. nih.gov This can reveal which parts of the molecule are preferentially solvated.

Alternatively, implicit solvent models represent the solvent as a continuous medium with a given dielectric constant. unipd.it This approach is computationally less expensive than explicit solvent models and can be useful for initial screenings or when the specific structure of the solvent shell is of less interest.

The insights gained from these simulations are manifold. For example, by calculating the potential of mean force, it is possible to understand the energetic barriers to conformational changes of the flexible ethoxyethoxy side chain in different solvents. osti.gov Furthermore, simulations can predict how the solvent might influence the molecular electrostatic potential of this compound, which in turn affects its ability to interact with other molecules or biological targets. unipd.itresearchgate.net The interaction energies between the solute and solvent can also be calculated to understand the thermodynamics of solvation. mdpi.com

A hypothetical study on this compound might explore its behavior in a polar protic solvent like methanol, a polar aprotic solvent such as acetonitrile, and a nonpolar solvent like heptane. The results could be tabulated to compare key metrics across these different environments.

| Solvent | Dielectric Constant | Average Solute-Solvent Interaction Energy (kcal/mol) | Dominant Interaction Type |

|---|---|---|---|

| Methanol | 32.7 | -15.8 | Hydrogen Bonding |

| Acetonitrile | 37.5 | -12.3 | Dipole-Dipole |

| Heptane | 1.9 | -5.1 | Van der Waals |

This table presents hypothetical data to illustrate the types of results that could be obtained from molecular dynamics simulations of this compound in different solvents. The interaction energies are illustrative and would be calculated from the simulation trajectories.

In Silico Screening and Virtual Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity or property. nih.gov For this compound, virtual screening can be employed in two primary ways: to discover structurally similar compounds (analogs) or to identify potential biological targets for the molecule.

Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar properties. mdpi.com This approach is particularly useful when the three-dimensional structure of a biological target is unknown. One of the key methods in ligand-based screening is the development of a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.comnih.gov A QSAR model is a mathematical relationship between the chemical structures of a set of compounds and their biological activity.

To develop a QSAR model for analogs of this compound, a dataset of quinoline derivatives with known activities would be required. mdpi.com For each compound, a set of molecular descriptors would be calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, and electronic properties. A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to build a model that can predict the activity of new, untested compounds based on their descriptors. researchgate.net

Another powerful ligand-based technique is pharmacophore modeling . rsc.org A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active. For this compound, a pharmacophore model could be built based on its structure and the structures of other known active quinoline derivatives. This model could then be used to search a virtual library for other molecules that match the pharmacophore, even if their underlying chemical scaffolds are different. nih.gov

The results of a hypothetical ligand-based virtual screening for analogs of this compound could be summarized in a table that includes the structures of the hit compounds, their similarity to the parent molecule, and their predicted activity from a QSAR model.

| Compound ID | Structural Modification | Tanimoto Similarity to Parent | Predicted pIC50 (from QSAR) |

|---|---|---|---|

| Analog-1 | Replacement of ethoxy with propoxy | 0.92 | 6.8 |

| Analog-2 | Addition of a methyl group to the quinoline ring | 0.85 | 7.1 |

| Analog-3 | Replacement of the ether oxygen with sulfur | 0.78 | 6.5 |

This table presents hypothetical data from a ligand-based virtual screening for analogs of this compound. The Tanimoto similarity is a measure of structural similarity, and the predicted pIC50 is a hypothetical output from a QSAR model.

When the three-dimensional structure of a biological target, such as a protein or enzyme, is known, structure-based virtual screening can be a highly effective method for identifying potential drug candidates. researchgate.netnih.gov The primary tool for structure-based screening is molecular docking . researchgate.net

In a molecular docking study, a computational algorithm is used to predict the preferred binding orientation of a ligand (in this case, this compound or its analogs) to a target protein. tandfonline.comrjpbr.com The algorithm also calculates a "docking score," which is an estimate of the binding affinity between the ligand and the protein. By docking a large library of compounds to a target protein, researchers can prioritize which compounds to test experimentally. researchgate.net

The first step in a structure-based virtual screening campaign for this compound would be to identify potential biological targets. This could be guided by experimental data or by looking for proteins that are known to be modulated by other quinoline derivatives. Once a target is selected, a virtual library of compounds, which could include commercially available molecules or a custom-designed library of this compound analogs, would be docked to the protein's binding site.

The results of the docking calculations can be used to rank the compounds based on their predicted binding affinity. Those with the best scores can then be visually inspected to ensure that they form favorable interactions with the protein, such as hydrogen bonds and hydrophobic contacts.

A hypothetical structure-based virtual screening of a library of quinoline derivatives against a protein kinase target might yield the following results:

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Lys72, Asp184 | Hydrogen Bond, Hydrophobic |

| Hit-1 | -9.2 | Glu91, Leu135 | Hydrogen Bond, Pi-Stacking |

| Hit-2 | -9.0 | Lys72, Phe183 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data from a structure-based virtual screening. The docking scores are illustrative, and the interacting residues and interaction types would be determined from the predicted binding poses.

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 4 2 Ethoxyethoxy Quinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a universal and powerful analytical tool, offering detailed insights into molecular structure through the analysis of chemical shifts, coupling constants, and peak areas. nih.gov It is an indispensable technique for the structural determination of organic molecules like 4-(2-ethoxyethoxy)quinoline. ffsa.unsa.ba

A study detailing the synthesis of this compound reported its 1H NMR spectrum, providing key data for its structural confirmation. dtu.dk The spectrum, recorded in chloroform-d, showed characteristic signals that correspond to the protons of the quinoline (B57606) ring and the ethoxyethoxy side chain. dtu.dk

Interactive Data Table: 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.74 | d | 5.1 Hz | H-2 (Quinoline) |

| 8.33-8.29 | m | H-8 (Quinoline) | |

| 8.11 | d | 8.5 Hz | H-5 (Quinoline) |

| 7.71 | ddd | 8.5, 6.9, 1.5 Hz | H-7 (Quinoline) |

| 7.52 | ddd | 8.3, 6.9, 1.3 Hz | H-6 (Quinoline) |

| 6.78 | d | 5.1 Hz | H-3 (Quinoline) |

| 4.34 | t | 4.8 Hz | O-CH2-CH2-O |

| 3.94 | t | 4.8 Hz | O-CH2-CH2-O |

| 3.69 | q | 7.0 Hz | O-CH2-CH3 |

| 1.29 | t | 7.0 Hz | O-CH2-CH3 |

Data sourced from a study on fragment-based drug discovery. dtu.dk

Multi-Dimensional NMR Techniques for Complex Structural Elucidation

Solid-State NMR for Polymorphic and Amorphous Solid Characterization

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms, which is particularly important in pharmaceutical sciences. jocpr.com Unlike solution-state NMR, ssNMR can analyze samples with restricted molecular motion. jocpr.com It can distinguish between different crystal forms based on their unique chemical shifts and provides quantitative information on polymorph ratios and amorphous content. jocpr.combruker.com

In the context of quinoline derivatives, ssNMR has been used to characterize different polymorphs of tris(8-hydroxyquinolinato)aluminium(III) (Alq3). researchgate.net Studies have shown that ssNMR, including 2D multiple-quantum magic-angle spinning (MQMAS) experiments, can identify unique crystallographic sites and differentiate between isomeric and solvated forms. researchgate.net For amorphous forms of drugs, ssNMR provides insights into tautomerism and hydrogen bonding, which are crucial for understanding the stability of the amorphous state. worktribe.com Although specific ssNMR studies on this compound were not found, the techniques applied to other quinoline-based compounds demonstrate the potential of ssNMR in characterizing its solid-state forms. researchgate.networktribe.com

Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds and for deducing structural information through fragmentation analysis. ontosight.ai

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. hilarispublisher.compnnl.gov This is a significant advantage over unit mass resolution instruments. hilarispublisher.com Techniques like time-of-flight (TOF) MS can yield mass errors below 5 mDa, enabling the unambiguous identification of compounds in complex mixtures. sigmaaldrich.com For quinoline derivatives, HRMS is instrumental in confirming their synthesis and identifying them in various matrices. sigmaaldrich.com While a specific HRMS spectrum for this compound is not provided in the search results, the general application of HRMS to quinoline alkaloids confirms its utility in providing precise mass data for structural confirmation. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. wikipedia.org This technique is invaluable for structural elucidation, as the fragmentation patterns provide a fingerprint of the molecule's structure. wikipedia.orgunito.it

The fragmentation of quinoline derivatives often involves characteristic losses, such as the expulsion of HCN from the quinoline ring. chempap.org Studies on various substituted quinolines have shown that the substituents significantly influence the fragmentation pathways. chempap.orgnih.gov For example, in the ESI-MS/MS analysis of pyridazino-quinolines, complex fragmentation patterns including cross-ring cleavages were observed. nih.gov Analysis of quinoline derivatives by MS/MS can help to identify the core structure and the nature of its substituents. sigmaaldrich.comchempap.org

Interactive Data Table: Common Fragmentation Pathways in Quinoline Derivatives

| Precursor Ion | Fragmentation Process | Key Fragment Ions | Reference |

| Quinoline M+• | Expulsion of HCN | [M - HCN]+• | chempap.org |

| Quinoline-4-carboxylic acids [M]+• | Elimination of •COOH | [M - COOH]+ | chempap.org |

| Pyridazino-quinolines [M+H]+ | Cross-ring cleavage, loss of substituents | Varies with substitution | nih.gov |

Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govpolyu.edu.hk This provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers, including constitutional and conformational isomers, that may be indistinguishable by MS alone. nih.govpolyu.edu.hk The collision cross section (CCS), a measure of the ion's size and shape, can be determined from IM-MS experiments. nih.gov

IM-MS has been successfully applied to differentiate various types of isomers, from small molecules to large protein complexes. polyu.edu.hknih.gov For example, it has been used to separate isomeric amino acids and chiral drugs. polyu.edu.hk The technique can be enhanced by forming complexes with metal ions or through derivatization, which can amplify the structural differences between isomers. polyu.edu.hkclemson.edu While no specific IM-MS studies on this compound are available in the provided results, the proven capability of IM-MS to distinguish between subtle structural variations in other organic molecules suggests its potential applicability for analyzing conformational isomers or other isomeric forms of this quinoline derivative. nih.govpolyu.edu.hk

X-ray Crystallography and Structural Biology Applications

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. X-ray crystallography and structural biology provide powerful tools to elucidate these structures at an atomic level. For this compound and its derivatives, these techniques offer invaluable insights into their conformation, configuration, and interactions with biological targets.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of a crystalline compound. This method allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, it can establish the absolute configuration.

While a specific single-crystal X-ray structure for this compound is not publicly available, the synthesis of this compound has been reported, with characterization by ¹H NMR spectroscopy. dtu.dk The analysis of related quinoline derivatives by single-crystal X-ray diffraction provides a clear indication of the structural information that could be obtained. For instance, the crystal structure of various substituted quinolines reveals detailed information about their molecular geometry. chemmethod.comnih.govnih.govyu.edu.jo In many cases, the quinoline ring system is nearly planar, and the substituents can adopt various conformations. nih.gov

For example, in the crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, the two rings of the quinoline system are almost coaxial, with a small dihedral angle between their planes. nih.gov The structure is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov The study of halogenated quinoline derivatives has shown that the azomethine functional group can be coplanar with both the quinoline and phenyl rings, a conformation stabilized by intermolecular C─H···N hydrogen bonding. yu.edu.jo

The ethoxyethoxy side chain in this compound introduces significant conformational flexibility. A single-crystal X-ray analysis would be crucial to determine the preferred solid-state conformation of this chain, including the torsion angles around the C-O and C-C bonds. This information is vital for understanding how the molecule might present itself to a biological receptor.

Table 1: Representative Crystallographic Data for Substituted Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P2₁/c | Structure stabilized by C-H…O hydrogen bonds and Van-Der Waals interactions. chemmethod.com | chemmethod.com |

| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | - | - | Quinoline rings are nearly coaxial; structure exhibits inter- and intramolecular C–H···O hydrogen bonds. nih.gov | nih.gov |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | - | - | Azomethine group is coplanar with the quinoline and phenyl rings; intermolecular C─H···N hydrogen bonding is present. yu.edu.jo | yu.edu.jo |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | Monoclinic | P2₁/C | Crystal structure exhibits intermolecular C–H···N and C–H···O hydrogen bonding. nih.gov | nih.gov |

This table presents data for related quinoline derivatives to illustrate the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound is not available.

Co-crystal Structures with Biological Macromolecules for Mechanistic Insight

Understanding how a molecule interacts with its biological target is a cornerstone of drug discovery and chemical biology. Co-crystallization of a small molecule with a biological macromolecule, such as a protein or nucleic acid, followed by X-ray diffraction analysis, can reveal the precise binding mode and the key intermolecular interactions at the atomic level.

While there are no public reports of co-crystal structures of this compound with biological macromolecules, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. chemmethod.comgoogleapis.com Quinoline derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. googleapis.compdbj.org For example, the study of quinoline derivatives as inhibitors of the p47phox-p22phox protein-protein interaction has been pursued through fragment-based drug discovery. dtu.dk

A co-crystal structure of this compound with a target protein would elucidate the specific amino acid residues involved in binding. The ethoxyethoxy side chain could engage in hydrogen bonding with polar residues or hydrophobic interactions within a binding pocket. The quinoline ring system itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom of the quinoline can act as a hydrogen bond acceptor.

The structural insights gained from such a co-crystal structure would be invaluable for structure-based drug design, enabling the rational modification of the this compound scaffold to enhance binding affinity and selectivity.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in chemical synthesis and analysis, allowing for the separation, identification, and purification of compounds from complex mixtures. For this compound and its derivatives, advanced chromatographic techniques are crucial for ensuring enantiomeric purity and for obtaining highly pure material for research purposes.

Chiral Chromatography for Enantiomeric Purity Determination

Chirality plays a critical role in the biological activity of many molecules. Enantiomers of a chiral compound can have different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify enantiomers is of utmost importance. Chiral chromatography is the most widely used technique for this purpose.

Although this compound itself is not chiral, derivatives of this compound could be. The introduction of a stereocenter, for instance by modification of the ethoxyethoxy side chain, would necessitate chiral separation methods to resolve the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the separation of a wide range of chiral compounds, including quinoline derivatives. google.comnih.govmdpi.com

The separation mechanism in chiral chromatography relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase and column temperature can significantly influence the separation efficiency. mdpi.com